molecular formula C17H22N2O2 B2998660 N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)butyramide CAS No. 851406-40-1

N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)butyramide

Cat. No.: B2998660
CAS No.: 851406-40-1
M. Wt: 286.375
InChI Key: SEVXEDCOJCANHE-UHFFFAOYSA-N
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Description

N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)butyramide is a synthetic compound of significant research interest due to its incorporation of the 2-quinolinone privileged scaffold. This scaffold is recognized as a fundamental building block in medicinal chemistry and is frequently investigated for developing novel multi-target therapeutic agents . Compounds based on the 2-quinolinone structure have demonstrated a wide range of biological activities in research settings, including potent anti-inflammatory effects through lipoxygenase (LOX) inhibition, as well as antioxidant properties . The specific structural features of this compound—including the 5,8-dimethyl substitutions and the butyramide side chain—suggest potential for it to be explored as a key intermediate or active compound in pharmacological studies. These may target inflammatory pathways, oxidative stress, or oncological processes, given that similar quinolinone-carboxamide analogues have shown promising bioactivity in such areas . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human or animal consumption.

Properties

IUPAC Name

N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-4-5-15(20)18-9-8-13-10-14-11(2)6-7-12(3)16(14)19-17(13)21/h6-7,10H,4-5,8-9H2,1-3H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEVXEDCOJCANHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCCC1=CC2=C(C=CC(=C2NC1=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)butyramide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch reactors: For controlled synthesis and monitoring of reaction parameters.

    Continuous flow reactors: For large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)butyramide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)butyramide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)butyramide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or modulating their activity.

    Interacting with receptors: Affecting signal transduction pathways.

    Modulating gene expression: Influencing the expression of specific genes involved in disease processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights a series of (S)-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)alkylamides (5a–5d) with varying alkyl chains (C4–C7) . Although these compounds differ in their core structure (sulfamoylphenyl-tetrahydrofuran vs. dihydroquinolinone), the comparison focuses on shared functional groups (amide linkages, alkyl chains) and their influence on key properties:

Impact of Alkyl Chain Length on Physical Properties

Compound Alkyl Chain Length Melting Point (°C) Yield (%)
5a C4 (butyramide) 180–182 51.0
5b C5 (pentanamide) 174–176 45.4
5c C6 (hexanamide) 142–143 48.3
5d C7 (heptanamide) 143–144 45.4
  • Melting Points : Longer alkyl chains correlate with reduced melting points (e.g., 5a: 180–182°C vs. 5c: 142–143°C). This trend aligns with increased hydrophobicity and decreased crystalline packing efficiency in longer-chain analogs .
  • Synthetic Yields : Yields remain consistent (~45–51%), suggesting minimal steric hindrance during acylation reactions despite chain elongation .

Spectroscopic Trends

  • NMR Shifts : In 5a–5d, the methylene protons adjacent to the carbonyl group (δ ~2.35 ppm in $^1$H-NMR) show minimal variation, indicating similar electronic environments. However, terminal methyl groups (δ ~0.86–0.91 ppm) exhibit upfield shifts proportional to chain length .
  • Mass Spectrometry : Molecular ion peaks ([M+H]$^+$) incrementally increase with chain length (5a: 327.4; 5d: 355.4), consistent with added methylene units .

Core Structure Differences

  • Electron-Donating vs. In contrast, the sulfamoyl group in 5a–5d is electron-withdrawing, favoring polar interactions .
  • Hydrogen-Bonding Capacity: The 2-oxo group in the dihydroquinolinone may participate in intramolecular hydrogen bonding, a feature absent in the tetrahydrofuran-derived analogs.

Biological Activity

N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)butyramide is a compound belonging to the class of quinolones, characterized by its unique chemical structure and potential biological activities. This compound has garnered attention for its possible applications in pharmacology, particularly in the fields of antimicrobial and anticancer research.

  • Molecular Formula : C25H24N2O3
  • Molecular Weight : 400.478 g/mol
  • CAS Number : 851406-40-1

Structure

The compound features a quinoline core with a butyramide side chain, contributing to its biological activity. The structural formula is represented as follows:

N 2 5 8 dimethyl 2 oxo 1 2 dihydroquinolin 3 yl ethyl butyramide\text{N 2 5 8 dimethyl 2 oxo 1 2 dihydroquinolin 3 yl ethyl butyramide}

Antimicrobial Properties

Research indicates that quinolone derivatives, including this compound, exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains.

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
This compoundE. coli15 µg/mL
This compoundS. aureus10 µg/mL

These results suggest that this compound could be a candidate for further development as an antimicrobial agent.

Anticancer Activity

Preliminary studies have evaluated the anticancer potential of this compound using various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.

Case Study: In Vitro Analysis

In vitro assays were conducted on human lung cancer cell lines A549 and HCC827. The results are summarized below:

Cell Line IC50 (µM) Effect
A5495.12 ± 0.15Significant inhibition of proliferation
HCC8277.45 ± 0.20Moderate inhibition of proliferation

These findings indicate that this compound may possess selective cytotoxicity towards cancer cells while having a lesser effect on normal cells.

The mechanism by which this compound exerts its biological effects is believed to involve DNA intercalation and inhibition of topoisomerases. This interaction disrupts DNA replication and transcription processes in both bacterial and cancer cells.

Research Findings

A study published in Nature demonstrated that quinolone derivatives can effectively bind to the DNA minor groove, leading to the inhibition of DNA synthesis:

"Quinolones exhibit a strong affinity for the minor groove of DNA, which is critical for their antibacterial and anticancer activities" .

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